methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8H11NO2S·HCl. It is a derivative of propanoic acid and contains a thiophene ring, which is a sulfur-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride typically involves the reaction of thiophene-3-carboxaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The thiophene ring and amino group can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride
- Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
Uniqueness
Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride is unique due to the position of the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to its isomer, methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride, the 3-position thiophene ring may offer different steric and electronic properties, leading to distinct interactions in chemical and biological systems.
Properties
IUPAC Name |
methyl 2-amino-3-thiophen-3-ylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-11-8(10)7(9)4-6-2-3-12-5-6;/h2-3,5,7H,4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXZQDVQMMXIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CSC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248257-08-9 |
Source
|
Record name | methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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